molecular formula C13H19BrO2 B2698923 Methyl 1-adamantyl(bromo)acetate CAS No. 97041-95-7

Methyl 1-adamantyl(bromo)acetate

Cat. No. B2698923
CAS RN: 97041-95-7
M. Wt: 287.197
InChI Key: NCLJXJRYQZAGGI-UHFFFAOYSA-N
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Description

“Methyl 1-adamantyl(bromo)acetate” is a chemical compound with the molecular formula C13H19BrO2 . It’s a derivative of adamantane, a type of compound that has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives like “Methyl 1-adamantyl(bromo)acetate” often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions involving “Methyl 1-adamantyl(bromo)acetate” would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1-adamantyl(bromo)acetate” would depend on its specific molecular structure. For instance, the compound methyl bromoacetate, which has a similar structure, is a liquid with a refractive index of 1.458, a boiling point of 51-52 °C/15 mmHg, and a density of 1.616 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Methyl 1-adamantyl(bromo)acetate is used in the synthesis of unsaturated adamantane derivatives . These derivatives are important in adamantane chemistry due to their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .

Creation of Monomers

The high reactivity of unsaturated adamantane derivatives allows them to be used as starting materials for the synthesis of monomers . These monomers can then be used to create polymers with specific properties .

Production of Thermally Stable and High-Energy Fuels and Oils

Unsaturated adamantane derivatives, synthesized using Methyl 1-adamantyl(bromo)acetate, can be used to produce thermally stable and high-energy fuels and oils . This is due to the unique properties of adamantane derivatives .

Development of Bioactive Compounds and Pharmaceuticals

Methyl 1-adamantyl(bromo)acetate can be used in the synthesis of bioactive compounds and pharmaceuticals . The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for these applications .

Synthesis of Higher Diamond-Like Bulky Polymers (Diamondoids)

Methyl 1-adamantyl(bromo)acetate can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in both scientific and practical purposes .

Catalyst Development

Adamantane derivatives, which can be synthesized using Methyl 1-adamantyl(bromo)acetate, have diverse applications in the field of catalyst development . Their unique structural properties make them suitable for this purpose .

Mechanism of Action

Target of Action

Methyl 1-adamantyl(bromo)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . The primary targets of Methyl 1-adamantyl(bromo)acetate are the C–H bonds of diamondoid structures . These bonds are particularly strong and characteristic of these caged hydrocarbons .

Mode of Action

The mode of action of Methyl 1-adamantyl(bromo)acetate involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process is facilitated by the adamantyl radical, which is generated using a chlorine radical initially produced via the homolysis of peroxide . This radical then propagates according to a specific mechanism .

Biochemical Pathways

The biochemical pathways affected by Methyl 1-adamantyl(bromo)acetate involve the conversion of diamondoid C–H bonds to C–C bonds . This results in the production of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . These changes can have significant downstream effects, influencing a wide range of biochemical processes.

Result of Action

The result of the action of Methyl 1-adamantyl(bromo)acetate is the formation of substituted adamantanes and diamondoids . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The specific molecular and cellular effects of Methyl 1-adamantyl(bromo)acetate’s action depend on the particular functional groups incorporated into the resulting products .

Action Environment

The action, efficacy, and stability of Methyl 1-adamantyl(bromo)acetate can be influenced by various environmental factors. For example, the generation of the adamantyl radical, a key step in the mode of action of Methyl 1-adamantyl(bromo)acetate, is an exergonic process This means it releases energy and is favored under certain conditions

properties

IUPAC Name

methyl 2-(1-adamantyl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJXJRYQZAGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-adamantyl(bromo)acetate

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